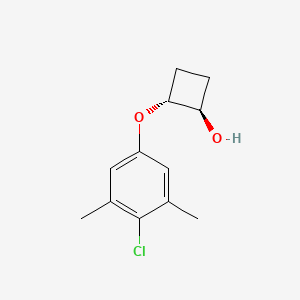
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol is a synthetic organic compound characterized by its cyclobutane ring structure substituted with a chlorinated dimethylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3,5-dimethylphenol and cyclobutanone.
Formation of the Phenoxy Group: The phenol group is first chlorinated using reagents like thionyl chloride or phosphorus trichloride to form 4-chloro-3,5-dimethylphenol.
Cyclobutane Ring Formation: The cyclobutanone is then reacted with the chlorinated phenol in the presence of a base such as sodium hydride or potassium carbonate to form the cyclobutane ring structure.
Hydroxylation: The final step involves the hydroxylation of the cyclobutane ring to introduce the hydroxyl group, using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a cyclobutanol derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium methoxide, potassium cyanide, or other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-amine: Similar structure with an amine group instead of a hydroxyl group.
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-carboxylic acid: Similar structure with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a chlorinated phenoxy group. This combination of functional groups imparts distinct chemical and biological properties to the compound.
特性
分子式 |
C12H15ClO2 |
|---|---|
分子量 |
226.70 g/mol |
IUPAC名 |
(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol |
InChI |
InChI=1S/C12H15ClO2/c1-7-5-9(6-8(2)12(7)13)15-11-4-3-10(11)14/h5-6,10-11,14H,3-4H2,1-2H3/t10-,11-/m1/s1 |
InChIキー |
DPHQONSXOBLVIF-GHMZBOCLSA-N |
異性体SMILES |
CC1=CC(=CC(=C1Cl)C)O[C@@H]2CC[C@H]2O |
正規SMILES |
CC1=CC(=CC(=C1Cl)C)OC2CCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


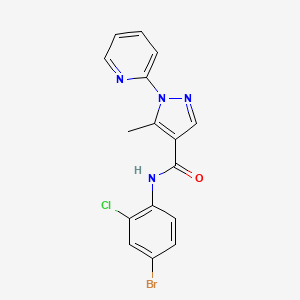
![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide](/img/structure/B15281797.png)



![6-(4-Chlorobenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281820.png)
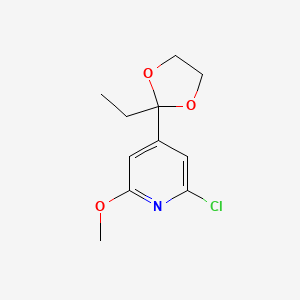
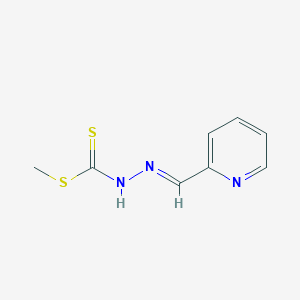
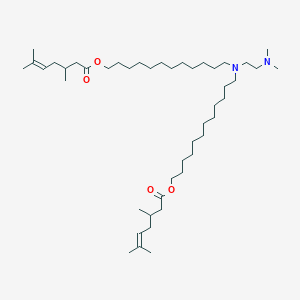
![Ethyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15281847.png)
![6-(5-Bromo-3-pyridinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281854.png)

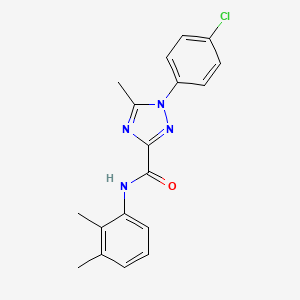
![(S)-N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B15281883.png)
